N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Description
Identification from High-Content Screens for Stem Cell Modulators
Stauprimide was identified as a modulator of stem cell activity through high-content screening, a powerful method used to test large numbers of small molecules for their effects on cells. nih.govnih.gov In a screen of approximately 20,000 compounds designed to find molecules that could influence the differentiation of human embryonic stem cells (hESCs), stauprimide was pinpointed for its ability to promote the efficient induction of the definitive endoderm marker SOX17 in both mouse and human embryonic stem cells, particularly when used in conjunction with low concentrations of activin A. nih.govresearchgate.net This screening process involved monitoring the expression of key lineage-specific markers to identify compounds that could direct stem cells toward a desired fate. europeanpharmaceuticalreview.com
The identification of stauprimide from this large-scale screen highlighted its potential as a chemical probe to dissect the molecular pathways governing stem cell pluripotency and differentiation. nih.govnih.gov
Initial Characterization of Biological Activities and Research Utility
Following its discovery, initial research focused on elucidating the biological mechanisms through which stauprimide exerts its effects on stem cells. A key finding was that stauprimide interacts with the protein NME2 (Non-metastatic cells 2, protein expressed in), also known as PUF. bioaustralis.comnih.gov This interaction inhibits the nuclear localization of NME2, which in turn leads to the downregulation of c-Myc, a critical transcription factor for maintaining the pluripotent state of stem cells. nih.govstemcell.compnas.org By suppressing c-Myc, stauprimide effectively primes the stem cells, making them more receptive to differentiation signals. nih.govpnas.org
This mechanism of action makes stauprimide a valuable research tool. It enhances the efficiency of directed differentiation of both mouse and human pluripotent stem cells into various lineages, including definitive endoderm, mesodermal derivatives like cardiomyocytes, and neural progenitors. stemcell.com For instance, studies have demonstrated that pretreatment with stauprimide followed by treatment with a low concentration of activin A leads to a significant upregulation of definitive endoderm-specific markers such as SOX17, FOXA2, and CXCR4. nih.gov This priming effect allows for more efficient and cost-effective differentiation protocols. nih.gov
The utility of stauprimide in research is underscored by its ability to synergize with defined extracellular signaling cues to guide stem cell differentiation. nih.gov This property allows researchers to more precisely control the differentiation process and to study the intricate signaling networks that govern cell fate decisions. nih.gov
| Feature | Description |
| Compound Type | Semi-synthetic indolocarbazole, analog of staurosporine (B1682477) bioaustralis.comwikipedia.org |
| Initial Research Focus | Selective inhibition of protein kinase C for potential antitumor applications bioaustralis.comwikipedia.org |
| Discovery in Stem Cell Context | Identified from a high-content screen of ~20,000 compounds nih.govresearchgate.net |
| Primary Biological Effect | Primes embryonic stem cells for differentiation nih.gov |
| Target Protein | Effect of Stauprimide Interaction | Downstream Consequence |
| NME2 (PUF) | Inhibits nuclear localization nih.govstemcell.com | Downregulation of c-Myc transcription nih.govpnas.org |
| Lineage | Key Markers Upregulated with Stauprimide Priming |
| Definitive Endoderm | SOX17, FOXA2, CXCR4 nih.gov |
| Mesoderm (e.g., Cardiomyocytes) | Not explicitly detailed in provided context |
| Neural Progenitors | Not explicitly detailed in provided context |
Structure
2D Structure
3D Structure
Properties
CAS No. |
154589-96-5 |
|---|---|
Molecular Formula |
C35H28N4O5 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |
InChI Key |
MQCCJEYZKWZQHU-JTPSWESPSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Stauprimide; N-Benzoyl-7-oxostaurosporine; |
Origin of Product |
United States |
Mechanism of Action
Interaction with NME2 and Downregulation of c-Myc
The primary mechanism of action of Stauprimide involves its interaction with the NME2 (Non-Metastatic Cells 2, Protein) transcription factor, also known as PUF. wikipedia.orgtoku-e.com Stauprimide binds to NME2 and inhibits its nuclear localization. cellgs.comstemcell.comtebubio.commedchemexpress.com This is a critical step because NME2 is a known activator of the c-Myc gene, a master regulator of cell proliferation, growth, and pluripotency. toku-e.comagscientific.comtebubio.commedchemexpress.com
By preventing NME2 from entering the nucleus, Stauprimide effectively blocks its ability to bind to the c-Myc promoter, leading to a significant downregulation of c-Myc transcription. toku-e.comtebubio.commedchemexpress.com This reduction in c-Myc levels is a key event that facilitates the exit of embryonic stem cells from their self-renewing, pluripotent state and primes them for differentiation. agscientific.com Research has shown that in murine ESCs, Stauprimide can cause a substantial drop in c-myc mRNA levels within 24 hours.
Selective Kinase Inhibition Profile
Although Stauprimide is a structural analog of the broad-spectrum kinase inhibitor staurosporine (B1682477), it exhibits a more selective kinase inhibition profile. At the concentrations typically used to induce differentiation (≤500 nM), Stauprimide does not show significant inhibitory activity against a broad range of kinases. This selectivity is crucial as it allows researchers to attribute its biological effects primarily to the NME2/c-Myc axis rather than to widespread, non-specific kinase inhibition. This makes Stauprimide a more precise tool for studying the specific roles of c-Myc in stem cell biology.
Molecular and Cellular Mechanisms of Action of Stauprimide
Targeting of NME2 (Nucleoside Diphosphate Kinase B)
The primary molecular target of Stauprimide is the Nucleoside Diphosphate Kinase B, also known as NME2. nih.gov Stauprimide's interaction with NME2 is central to its biological effects, particularly its ability to influence cellular differentiation and proliferation. wikipedia.org NME2 itself is a transcription factor that plays a role in regulating the expression of the MYC oncogene. researchgate.netnih.gov
Stauprimide's principal mechanism involves the direct inhibition of NME2's translocation into the cell nucleus. tebubio.com In both embryonic stem cells and various cancer cell lines, Stauprimide has been shown to prevent NME2 from accumulating in the nucleus, thereby sequestering it in the cytoplasm. nih.govpnas.org Studies in renal cancer cell lines, such as RXF 393 and CAKI-1, have confirmed that treatment with Stauprimide leads to a significant decrease in nuclear-localized NME2, an effect observable as early as three hours post-treatment. pnas.orgmedchemexpress.com This action is specific to the protein's location, as Stauprimide does not alter the total cellular protein or mRNA levels of NME2. pnas.orgnih.gov This indicates that Stauprimide's effect is not on the expression of NME2, but rather on its subcellular distribution. pnas.orgnih.gov
Research has demonstrated that Stauprimide physically binds to the NME2 protein. medchemexpress.comnih.gov This direct interaction was confirmed through affinity-based target identification methods. nih.gov It is this binding event that underpins the inhibition of NME2's nuclear import. nih.gov NME2 functions as a transcriptional regulator of the MYC gene by binding to specific elements in its promoter region. researchgate.net By binding to NME2, Stauprimide effectively prevents it from reaching its nuclear site of action, thereby impeding its ability to promote MYC transcription. pnas.orgnih.gov
Inhibition of NME2 Nuclear Localization
Regulation of MYC Oncogene Expression and Function
The inhibition of NME2's nuclear function by Stauprimide has a direct and significant impact on the expression and function of the MYC oncogene, a critical regulator of cell growth, proliferation, and metabolism. pnas.org
A primary consequence of Stauprimide treatment is the suppression of MYC transcription. pnas.orgnih.gov By preventing the transcription factor NME2 from accessing the MYC promoter in the nucleus, Stauprimide effectively downregulates the expression of MYC mRNA. nih.govpnas.orgnih.gov This effect has been observed across a majority of tested cancer cell lines, derived from various tissues including renal, breast, and leukemia. medchemexpress.comnih.gov The potency of this effect varies between cell lines, with EC₅₀ values for MYC transcript suppression ranging from 30 nM to 8 μM. medchemexpress.comnih.gov For instance, in RXF 393 renal cancer cells, treatment with Stauprimide resulted in a greater than 60% decrease in MYC protein levels. pnas.orgnih.gov
| Cell Line | Cancer Type | MYC Suppression EC₅₀ (nM) | Maximal MYC Suppression (%) |
|---|---|---|---|
| KG1A | Leukemia | 400 ± 50 | >90% |
| RXF 393 | Renal Cancer | 610 ± 90 | ~90% |
| CAKI-1 | Renal Cancer | Data not available | Data not available |
| TK-10 | Renal Cancer | Data not available | Data not available |
The suppression of MYC transcription by Stauprimide leads to a selective downregulation of genes that are regulated by MYC. pnas.orgnih.gov Global gene expression analysis using mRNA sequencing in RXF 393 renal cancer cells treated with Stauprimide revealed that MYC mRNA levels were significantly decreased as early as 6 hours. nih.gov Furthermore, Gene Set Enrichment Analysis (GSEA) demonstrated that the most significantly and consistently suppressed gene sets over a 24-hour period were those containing direct MYC targets. pnas.orgresearchgate.net This highlights that the effects of Stauprimide on global gene expression are largely, and selectively, a consequence of its impact on MYC. pnas.orgnih.gov
| Analysis Type | Cell Line | Key Finding | Reference |
|---|---|---|---|
| mRNA-seq | RXF 393 | Significant decrease in MYC mRNA levels at 6, 12, and 24 hours. | pnas.org |
| GSEA | RXF 393 | Top enriched gene sets suppressed by treatment were HALLMARK_MYC_TARGETS_V1 and HALLMARK_MYC_TARGETS_V2. | pnas.orgresearchgate.net |
| Western Blot | RXF 393 | MYC protein levels decreased by more than 60% after 24 hours. | nih.gov |
| qRT-PCR | MDA-MB-231 | Dose-dependent reduction in CMYC mRNA levels. | researchgate.net |
Downregulation of MYC Transcription
Modulation of Associated Intracellular Signaling Pathways
Beyond its direct effects on the NME2/MYC axis, Stauprimide has been shown to modulate other intracellular signaling pathways. In triple-negative breast cancer cells (MDA-MB-231), the mechanism of action for Stauprimide involves the modulation of the ERK1/2, Akt, and p38 MAPK signaling pathways, in addition to MYC downregulation. nih.govresearchgate.net In the context of embryonic stem cell differentiation, Stauprimide has been observed to cooperate with Activin-A by communicating with the nodal signaling pathway. mdpi.com This suggests that Stauprimide's cellular effects can be pleiotropic, influencing a network of pathways that are interconnected with cell proliferation and differentiation.
ERK1/2 Pathway Modulation
Research indicates that Stauprimide's mechanism of action includes the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. researchgate.netresearchgate.netnih.gov In studies involving triple-negative breast cancer cells (MDA-MB-231), the effects of Stauprimide on cell growth and migration were associated with alterations in ERK1/2 signaling. researchgate.netnih.gov The ERK pathway is a central regulator of cell proliferation, and its modulation by Stauprimide is interconnected with the observed downregulation of MYC. researchgate.netoncotarget.com
p38 MAPK Pathway Regulation
Stauprimide's activity also involves the regulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netresearchgate.netnih.gov The p38 MAPK pathway is typically activated in response to cellular stress and can influence processes like cell cycle arrest and apoptosis. researchgate.netcellsignal.com In the context of Stauprimide treatment in MDA-MB-231 cells, modulation of p38 MAPK signaling contributes to the compound's observed biological effects, including the inhibition of cell proliferation and migration. researchgate.netresearchgate.net This regulation is part of a multi-faceted mechanism that collectively leads to the downregulation of the MYC oncogene. researchgate.netnih.gov
Effects on Cell Cycle Progression and Cellular Proliferation Kinetics
Stauprimide demonstrates significant effects on the fundamental cellular processes of proliferation and cell cycle progression, primarily driven by its ability to suppress MYC transcription. researchgate.netpnas.org
Studies in various cancer cell lines have shown that Stauprimide is a potent inhibitor of cell proliferation. researchgate.netpnas.org In the RXF 393 renal cancer cell line, treatment with Stauprimide at concentrations between 2 and 8 μM resulted in an almost complete inhibition of cell proliferation over a 24 to 72-hour period. researchgate.netpnas.org The half-maximal inhibitory concentration (IC50) for this effect was determined to be 780 ± 160 nM. researchgate.netpnas.org Similar inhibitory effects on proliferation have been noted in other cancer cell lines, including CAKI-1 and TK-10 renal cancer cells, as well as KG1A leukemia cells. researchgate.netpnas.org
The inhibition of proliferation is directly linked to Stauprimide's impact on the cell cycle. researchgate.net Analysis of triple-negative breast cancer cells (MDA-MB-231) treated with Stauprimide revealed that the compound arrests the cell cycle in the G2/M phase. researchgate.netresearchgate.netnih.gov This G2/M arrest occurs without the induction of apoptosis, indicating a cytostatic rather than a cytotoxic effect in this specific context. researchgate.netnih.gov This cell cycle blockade is consistent with the downregulation of MYC, a well-established regulator of cell cycle progression. researchgate.net
Table 1: Effect of Stauprimide on Cancer Cell Proliferation
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |
|---|---|---|---|---|
| RXF 393 | Renal Cell Carcinoma | Inhibition of proliferation | IC50: 780 ± 160 nM | researchgate.netpnas.org |
| Near-complete inhibition | 2-8 μM | researchgate.netpnas.org | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of proliferation | Not specified | researchgate.netresearchgate.net |
| CAKI-1 | Renal Cancer | Inhibition of proliferation | Not specified | researchgate.netpnas.org |
| TK-10 | Renal Cancer | Inhibition of proliferation | Not specified | researchgate.netpnas.org |
Stauprimide in Embryonic Stem Cell Biology and Differentiation Research
Mechanisms of Pluripotency Suppression
The maintenance of pluripotency in embryonic stem cells is a complex process governed by a network of transcription factors. A key player in this network is the proto-oncogene c-MYC, which is essential for ESC self-renewal. Stauprimide exerts its influence on pluripotency by indirectly downregulating the expression of c-MYC. stemcell.comcellgs.com
The primary molecular target of Stauprimide in embryonic stem cells is the Nucleoside Diphosphate Kinase B (NME2), also known as PuF. researchgate.netwikipedia.org Stauprimide binds to NME2 and inhibits its translocation from the cytoplasm to the nucleus. researchgate.netmedchemexpress.com This sequestration of NME2 in the cytoplasm prevents it from carrying out its function as a transcription factor for the c-myc gene. medchemexpress.comresearchgate.net The resulting decrease in c-MYC protein levels facilitates the exit of ESCs from the pluripotent state, thus priming them for differentiation. cellgs.comresearchgate.net Research has demonstrated a significant drop in c-myc mRNA levels in murine ESCs upon treatment with Stauprimide. This mechanism of action distinguishes Stauprimide from many other differentiation-inducing agents that operate through different signaling pathways.
Enhancement of Directed Lineage-Specific Differentiation
Stauprimide's ability to suppress pluripotency makes it an effective agent for enhancing the directed differentiation of ESCs into various lineages. By priming the cells, Stauprimide increases their responsiveness to lineage-specific induction cues, often allowing for more efficient differentiation with lower concentrations of expensive growth factors. sigmaaldrich.com
Induction of Definitive Endoderm Differentiation
The formation of definitive endoderm is a critical first step in generating a variety of internal organs, including the pancreas, liver, and lungs. Stauprimide has been shown to significantly enhance the differentiation of both mouse and human ESCs into definitive endoderm. stemcell.comcellgs.com In one study, a two-step protocol involving a one-day treatment with Stauprimide followed by a three-day induction with Activin A resulted in a significant upregulation of definitive endoderm-specific markers such as SOX17, FOXA2, and CXCR4. nih.gov This priming with Stauprimide allowed for a reduction in the required concentration of Activin A. nih.gov Notably, this enhanced differentiation was specific to the definitive endoderm lineage, with no corresponding increase in markers for visceral or parietal endoderm. cellgs.comsigmaaldrich.com
Priming for Neural Progenitor Differentiation
Stauprimide also facilitates the differentiation of embryonic stem cells into neural progenitors. When used in conjunction with retinoic acid (ATRA), a known neural-inducing agent, Stauprimide enhances the efficiency of neural progenitor formation. By priming the ESCs, Stauprimide makes them more amenable to the neuralizing signals provided by ATRA, leading to a more robust and efficient differentiation process.
Facilitation of Mesodermal Derivative Formation (e.g., Cardiomyocytes)
The generation of mesodermal lineages, such as those giving rise to the cardiovascular system, can also be enhanced by Stauprimide. The compound has been shown to promote the formation of mesodermal derivatives, including beating cardiomyocytes. stemcell.comcellgs.com In protocols utilizing Bone Morphogenetic Protein 4 (BMP-4) to induce mesoderm, pre-treatment with Stauprimide can increase the efficiency of differentiation. This suggests a broad applicability of Stauprimide in directing ESCs towards various mesodermal fates.
Synergistic Effects with Exogenous Signaling Cues in Stem Cell Differentiation
A key feature of Stauprimide's utility in stem cell research is its synergistic relationship with exogenous signaling molecules. Stauprimide itself does not typically induce differentiation on its own; rather, it sensitizes the embryonic stem cells to the effects of lineage-specific growth factors and small molecules. researchgate.net This "priming" effect allows for more efficient and directed differentiation, often under suboptimal concentrations of the inducing agents. This synergy has been observed across all three primary germ layers, with Stauprimide enhancing the effects of Activin A for endoderm, retinoic acid for ectoderm (neural), and BMP-4 for mesoderm. This property makes Stauprimide a valuable tool for developing more cost-effective and efficient differentiation protocols.
The table below summarizes the synergistic effects of Stauprimide with various signaling cues for lineage-specific differentiation.
| Target Lineage | Synergistic Signaling Cue | Key Markers Upregulated | References |
| Definitive Endoderm | Activin A | SOX17, FOXA2, CXCR4 | nih.gov |
| Neural Progenitors | Retinoic Acid (ATRA) | Not specified in provided context | |
| Mesoderm (e.g., Cardiomyocytes) | Bone Morphogenetic Protein 4 (BMP-4) | Not specified in provided context |
Studies on Stauprimide's Influence on Epithelial-Mesenchymal Transition (EMT) in Stem Cells
Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. This process is crucial during embryonic development, including gastrulation. Stauprimide has been identified as an inducer of EMT in embryonic stem cells. This activity is thought to be linked, at least in part, to its mechanism of downregulating c-MYC, a key regulator of the epithelial state. The induction of EMT by Stauprimide can be a critical step in the differentiation of ESCs into certain lineages that require a mesenchymal intermediate.
The table below outlines the key molecular players and their roles in Stauprimide-induced effects on embryonic stem cells.
| Compound/Protein | Role in ESC Biology | Effect of Stauprimide | References |
| Stauprimide | Small molecule differentiation enhancer | Binds to NME2, inhibits its nuclear localization | researchgate.netwikipedia.org |
| NME2 (PuF) | Transcription factor for c-myc | Nuclear localization is inhibited by Stauprimide | researchgate.net |
| c-MYC | Key pluripotency-maintaining factor | Transcription is downregulated | stemcell.comcellgs.commedchemexpress.com |
| Activin A | Inducer of definitive endoderm | Synergizes with Stauprimide | nih.gov |
| Retinoic Acid (ATRA) | Inducer of neural differentiation | Synergizes with Stauprimide | |
| BMP-4 | Inducer of mesoderm differentiation | Synergizes with Stauprimide |
Preclinical Oncological Research on Stauprimide
In Vitro Antitumoral Activity in Various Cancer Cell Lines
Laboratory studies have demonstrated that stauprimide exhibits antitumoral properties across a range of cancer cell lines derived from different tissues. pnas.orgnih.gov The compound selectively suppresses MYC transcription, leading to effects on cell growth and survival. pnas.orgnih.gov
Stauprimide has shown notable activity in renal cancer cell lines. pnas.orgnih.gov In the RXF 393 renal cancer cell line, stauprimide treatment resulted in a significant decrease in MYC protein levels by more than 60%. nih.govresearchgate.net This suppression of MYC transcription was directly linked to a potent inhibition of cell proliferation. nih.govresearchgate.net Similar inhibitory effects on cell proliferation were also observed in other renal cancer cell lines, including CAKI-1 and TK-10. pnas.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for cell proliferation inhibition in RXF 393 cells was determined to be 780 ± 160 nM, which is comparable to its IC50 for MYC transcription suppression (610 ± 90 nM). researchgate.net
Table 1: Effect of Stauprimide on Renal Cancer Cell Lines
| Cell Line | Effect | Measurement | Finding | Citation |
| RXF 393 | MYC Protein Level | Immunofluorescent Staining & Western Blotting | >60% decrease | nih.govresearchgate.net |
| RXF 393 | Cell Proliferation | Cell Culture Assay | Almost complete inhibition at 2-8 μM | nih.govresearchgate.net |
| RXF 393 | Cell Proliferation | IC50 Determination | 780 ± 160 nM | researchgate.net |
| CAKI-1 | Cell Proliferation | Cell Culture Assay | Inhibition observed | pnas.orgresearchgate.net |
| TK-10 | Cell Proliferation | Cell Culture Assay | Inhibition observed | pnas.orgresearchgate.net |
Research has also focused on the effects of stauprimide on triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. researchgate.netnih.gov In studies using the MDA-MB-231 TNBC cell line, stauprimide was shown to inhibit cell growth and migration. researchgate.netresearchgate.netnih.gov The mechanism in these cells also involves the downregulation of MYC, alongside the modulation of key signaling pathways such as ERK1/2, Akt, and p38 MAPK. researchgate.netresearchgate.net
The antitumoral activity of stauprimide has been assessed in hematopoietic cancer cell lines. nih.gov In the KG1A leukemia cell line, stauprimide effectively suppressed MYC transcription with a half-maximal effective concentration (EC50) of 400 ± 50 nM, achieving a suppression of 90%. medchemexpress.com This demonstrates the compound's activity in leukemia cells. pnas.orgresearchgate.net However, not all hematopoietic cell lines were sensitive; the CA46 cell line was found to be resistant to stauprimide. medchemexpress.com
A key effect of stauprimide across multiple cancer cell lines is the inhibition of cell proliferation. nih.govresearchgate.net In renal cancer cells (RXF 393), proliferation was almost completely inhibited at concentrations between 2-8 μM over a 24-72 hour period. nih.govresearchgate.net This inhibition of proliferation is a direct consequence of MYC downregulation, a critical regulator of cell cycle progression. researchgate.net
Furthermore, studies in MDA-MB-231 TNBC cells revealed that stauprimide induces cell cycle arrest at the G2/M phase. researchgate.netresearchgate.netnih.gov This checkpoint prevents cells from entering mitosis, thereby halting their division. wikipedia.org The arrest at the G2/M phase was observed without the induction of apoptosis (programmed cell death). researchgate.netresearchgate.netnih.gov Similar effects of cell cycle arrest at the G2/M phase have also been reported in multiple myeloma cell lines treated with stauprimide. jst.go.jp The downregulation of the NME2 protein, stauprimide's target, has been shown to arrest osteosarcoma cells in the G2/M phase, further supporting this mechanism. nih.gov
Beyond its effects on cell growth, stauprimide has been shown to impair the migratory capabilities of cancer cells. researchgate.netresearchgate.netnih.gov This is a critical finding, as cell migration is a key process in tumor invasion and metastasis. In vitro studies using the triple-negative breast cancer cell line MDA-MB-231 demonstrated a decrease in cell migration in response to stauprimide treatment. researchgate.netresearchgate.netnih.gov
Analysis of Cell Proliferation Inhibition and Cell Cycle Arrest (G2/M)
In Vivo Antitumoral Efficacy in Rodent Models
The promising in vitro results led to the evaluation of stauprimide's antitumoral efficacy in animal models. pnas.orgnih.gov These studies provide a more comprehensive assessment of a potential treatment's effect in a living system. ucl.ac.uk
In rodent xenograft models using renal cancer cells, administration of stauprimide resulted in the inhibition of tumor growth. pnas.orgnih.govpnas.org Mice injected with either RXF 393 or CAKI-1 renal cancer cells showed blocked tumor growth during the treatment period. medchemexpress.com This in vivo activity was consistent with the compound's mechanism of suppressing MYC transcription and reducing MYC protein levels within the tumors. pnas.orgmedchemexpress.com
Efficacy was also demonstrated in an orthotopic mouse model of breast cancer, which more closely mimics the clinical disease state. researchgate.netucl.ac.uk In mice bearing MDA-MB-231 xenografts, stauprimide treatment led to an increase in the necrotic core of the tumors. researchgate.netresearchgate.netresearchgate.net Furthermore, in a 4T1 syngeneic model, stauprimide was found to reduce metastasis to the lung and liver. researchgate.netresearchgate.netresearchgate.net These findings point to the potential of stauprimide as a therapeutic agent in triple-negative breast cancer. researchgate.netresearchgate.net
Table 2: In Vivo Efficacy of Stauprimide in Rodent Models
| Cancer Type | Model | Cell Line(s) | Key Findings | Citation |
| Renal Cancer | Xenograft | RXF 393, CAKI-1 | Blocked tumor growth; Reduced MYC protein levels in tumors. | pnas.orgmedchemexpress.com |
| Triple-Negative Breast Cancer | Orthotopic Xenograft | MDA-MB-231 | Increased necrotic core of tumors. | researchgate.netresearchgate.netresearchgate.net |
| Triple-Negative Breast Cancer | Syngeneic | 4T1 | Reduced metastasis in lung and liver. | researchgate.netresearchgate.netresearchgate.net |
Orthotopic Xenograft Model Studies
Orthotopic xenograft models, which involve implanting human tumor cells into their corresponding organ of origin in immunocompromised mice, have been instrumental in evaluating stauprimide's efficacy. In studies involving triple-negative breast cancer, human MDA-MB-231 cells were used to establish orthotopic tumors. toku-e.com Research has also utilized xenograft models with human renal cancer cell lines, specifically RXF 393 and CAKI-1, to demonstrate the anti-tumor activity of stauprimide. stemcell.comnih.gov These models serve to evaluate the potential antitumoral activity of the compound in vivo. tebubio.com The administration of stauprimide in these rodent models resulted in the inhibition of tumor growth, providing evidence for its potential as a cancer therapeutic. stemcell.comnih.gov
Syngeneic Mouse Model Investigations
To understand the effects of stauprimide in the context of a competent immune system, researchers have employed syngeneic mouse models. The 4T1 syngeneic model, which uses a mouse mammary tumor cell line transplanted into immunocompetent mice of the same genetic background, was utilized in breast cancer research. toku-e.com Investigations in this model suggested an in vivo effect of stauprimide, contributing to a more comprehensive understanding of its potential therapeutic actions that include interactions with the tumor microenvironment. toku-e.comtebubio.com
Analysis of Tumor Growth Suppression and Necrotic Core Induction
A primary endpoint in preclinical cancer research is the assessment of a compound's ability to halt tumor progression. Studies have consistently shown that stauprimide inhibits tumor growth in various xenograft mouse models. stemcell.com Specifically, it has been shown to block the growth of tumors arising from RXF 393 and CAKI-1 renal cancer cells. nih.gov Beyond simply slowing growth, stauprimide treatment has been observed to induce notable changes within the tumor mass. In both the MDA-MB-231 orthotopic xenograft and the 4T1 syngeneic models, stauprimide administration led to an increased necrotic core within the tumors. toku-e.comtebubio.com This induction of necrosis indicates a potent anti-tumoral effect leading to cell death at the primary tumor site.
Studies on Metastasis Reduction in Preclinical Models
The spread of cancer to distant organs, or metastasis, is a major cause of mortality. The potential of stauprimide to interfere with this process has been investigated. In preclinical studies using both the orthotopic MDA-MB-231 xenograft and the 4T1 syngeneic models for breast cancer, treatment with stauprimide resulted in a reduction of metastasis in the lung and liver of the mice. toku-e.comtebubio.com
Table 1: Summary of Stauprimide Preclinical Model Studies
| Model Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Orthotopic Xenograft | MDA-MB-231 (Triple-Negative Breast Cancer) | Increased necrotic core of tumors, reduced lung and liver metastasis. | toku-e.comtebubio.com |
| Orthotopic Xenograft | RXF 393, CAKI-1 (Renal Cancer) | Inhibited tumor growth. | stemcell.comnih.gov |
| Syngeneic | 4T1 (Mouse Mammary Cancer) | Increased necrotic core of tumors, reduced lung and liver metastasis. | toku-e.comtebubio.com |
Selectivity and Resistance Mechanisms in Cancer Cells
Understanding how stauprimide selectively targets cancer cells and the mechanisms by which resistance can develop is crucial for its development as a therapeutic agent.
Distinction from Broad-Spectrum Kinase Inhibition
Stauprimide is a semi-synthetic analogue of staurosporine (B1682477), a well-known potent but non-selective, ATP-competitive inhibitor of numerous protein kinases. wikipedia.orgmedchemexpress.com Despite this structural relationship, stauprimide's mechanism of action is distinct and more selective. Instead of acting as a broad-spectrum kinase inhibitor, stauprimide's primary mechanism involves binding to the transcription factor NME2 (also known as PUF). toku-e.comtebubio.com This interaction specifically inhibits the nuclear localization of NME2. stemcell.comcellgs.com By preventing NME2 from entering the nucleus, stauprimide effectively down-regulates the transcription of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers. nih.govtebubio.com This targeted approach distinguishes it from the widespread kinase inhibition characteristic of its parent compound, staurosporine. medchemexpress.com
Resistance in MYC Promoter-Translocated Cancer Cells
The efficacy of stauprimide is linked to its specific mechanism of suppressing MYC transcription via NME2. Consequently, cancer cells with certain genetic alterations that bypass this regulatory pathway can exhibit resistance. This has been observed in studies involving the Burkitt's lymphoma cell line CA46. nih.govresearchgate.net The CA46 cell line harbors a chromosomal translocation that places the MYC gene under the control of a different promoter (an Ig promoter) and separates it from its normal regulatory element (NHE III). nih.gov Because NME2-mediated regulation of MYC transcription depends on the wild-type promoter structure, this translocation renders CA46 cells resistant to the effects of stauprimide. nih.govmedchemexpress.com This finding underscores that the compound's activity is dependent on the specific genetic context of the MYC promoter.
Table 2: Stauprimide Selectivity and Resistance Profile
| Feature | Description | Reference(s) |
|---|---|---|
| Primary Target | NME2 (Transcription Factor) | toku-e.comtebubio.com |
| Mechanism of Action | Inhibits nuclear localization of NME2, leading to suppression of MYC transcription. | nih.govcellgs.com |
| Selectivity Distinction | Not a broad-spectrum kinase inhibitor, unlike its parent compound staurosporine. It selectively targets the NME2-MYC pathway. | wikipedia.orgmedchemexpress.com |
| Resistant Cell Line Example | CA46 (Burkitt's Lymphoma) | nih.govmedchemexpress.com |
| Mechanism of Resistance | Chromosomal translocation places the MYC gene under the control of a different promoter, bypassing the NME2 regulatory pathway targeted by stauprimide. | nih.gov |
Investigation of Additional Biological Activities in Preclinical Contexts
Exploration of Anti-Inflammatory Effects and Associated Molecular Pathways
Preclinical research into the biological activities of Stauprimide has revealed its capacity to modulate several key intracellular signaling pathways that are intrinsically linked to the regulation of inflammatory processes. While primarily investigated for its anti-neoplastic and differentiation-promoting properties, the compound's influence on these pathways suggests a potential role in modulating inflammation.
Studies have demonstrated that Stauprimide affects the activity of the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling cascades. researchgate.net Specifically, research in triple-negative breast cancer cell lines has indicated that Stauprimide modulates the ERK1/2, Akt, and p38 MAPK signaling pathways. researchgate.net These pathways are central to cellular responses to a wide array of stimuli, including inflammatory signals.
The p38 MAPK pathway is a well-established regulator of inflammatory responses. researchgate.net It plays a crucial role in controlling the strength and duration of inflammation by governing the expression of pro-inflammatory cytokines and other mediators. nih.govmdpi.com Activation of p38-MAPK is essential for the production of inflammatory enzymes and cytokines such as TNF-α and interleukins. mdpi.com
The PI3K/Akt signaling pathway is another critical hub in the regulation of inflammation. frontiersin.orgdoria.fi This pathway is involved in a multitude of cellular functions, and its dysregulation is linked to various diseases. frontiersin.org Activation of the PI3K/Akt pathway can have both pro- and anti-inflammatory effects depending on the context, but it is known to be a crucial regulator of immune cell activation and the production of inflammatory cytokines. mdpi.comnih.govmdpi.com In some contexts, activation of this pathway can inhibit the expression of TLR4 and reduce the release of inflammatory factors from microglia. nih.gov
Furthermore, Stauprimide is a known inhibitor of c-Myc transcription. stemcell.comresearchgate.netmedchemexpress.comwikipedia.org While c-Myc is primarily recognized as an oncogene, it also participates in the regulation of immune responses and inflammation, suggesting another avenue through which Stauprimide could exert immunomodulatory effects. The table below summarizes the key molecular pathways impacted by Stauprimide that are associated with inflammation.
| Signaling Pathway | General Role in Inflammation | Reported Modulation by Stauprimide |
|---|---|---|
| p38 MAPK | Regulates the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX). nih.govmdpi.com | Modulates pathway activity. researchgate.net |
| PI3K/Akt | A key regulator of inflammatory responses, immune cell activation, and cytokine production. frontiersin.orgmdpi.comnih.gov | Modulates pathway activity. researchgate.net |
| ERK1/2 (MAPK) | Involved in cellular proliferation, differentiation, and inflammatory responses. researchgate.net | Modulates pathway activity. researchgate.net |
| c-Myc | Regulates cellular proliferation and has emerging roles in controlling immune cell function and inflammation. stemcell.comresearchgate.net | Downregulates transcription. stemcell.comresearchgate.netmedchemexpress.comwikipedia.org |
Potential Modulatory Roles in Autophagy Pathways
Autophagy is a fundamental catabolic process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. frontiersin.org This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with lysosomes for degradation. promega.jp Key proteins regulate this process, including the Beclin-1 complex, which is crucial for the initiation of the autophagosome, and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). promega.jpnih.govmdpi.com The conversion of LC3-I to LC3-II is considered a hallmark of autophagosome formation. researchgate.net
While direct preclinical studies on the effects of Stauprimide on autophagy are not extensively documented, its primary mechanism of action—the suppression of c-Myc—provides a strong basis for postulating a potential modulatory role. stemcell.comwikipedia.org The c-Myc oncoprotein is a master transcriptional regulator that governs numerous cellular processes, and emerging evidence has established its role in the regulation of autophagy. mdpi.com
Research has shown that the inhibition of c-Myc can impair the formation of autophagosomes. mdpi.comoup.com This inhibitory effect on autophagy following Myc suppression can occur through pathways independent of mTOR, a central negative regulator of autophagy. oup.com One identified mechanism involves the reduction of c-Jun N-terminal kinase 1 (JNK1) and B-cell lymphoma 2 (Bcl-2) phosphorylation. oup.com The interaction between Beclin-1 and Bcl-2 is a critical regulatory point in autophagy; Bcl-2 inhibits autophagy by binding to the BH3 domain of Beclin-1, and phosphorylation events that disrupt this interaction promote autophagy. mdpi.commdpi.com Therefore, by suppressing a pathway that leads to the dissociation of this inhibitory complex, c-Myc inhibition could potentially suppress autophagy initiation.
Conversely, in other contexts, c-Myc has been shown to activate the Unfolded Protein Response (UPR), which in turn can lead to the induction of cytoprotective autophagy. researchgate.net By downregulating c-Myc, Stauprimide could potentially attenuate this specific induction pathway. Given that Stauprimide's core function is to downregulate c-Myc by inhibiting the nuclear localization of its transcription factor NME2, it is plausible that Stauprimide indirectly influences autophagic flux. researchgate.netwikipedia.orgglpbio.com This suggests that a potential consequence of Stauprimide treatment could be the inhibition of autophagy, an effect that warrants direct investigation in preclinical models.
| Autophagy-Related Protein/Process | Function | Potential Indirect Effect of Stauprimide (via c-Myc Inhibition) |
|---|---|---|
| c-Myc | Transcription factor that can promote or regulate autophagy through various pathways. mdpi.comoup.comresearchgate.net | Inhibited/Downregulated. stemcell.comwikipedia.org |
| Autophagosome Formation | The process of sequestering cytoplasmic components for degradation. oup.com | Potentially impaired due to c-Myc inhibition. mdpi.comoup.com |
| JNK1/Bcl-2 Phosphorylation | Phosphorylation of Bcl-2 by JNK1 disrupts the inhibitory Bcl-2/Beclin-1 complex, inducing autophagy. oup.commdpi.com | Potentially reduced, leading to stabilization of the Bcl-2/Beclin-1 complex and autophagy inhibition. oup.com |
| LC3-I to LC3-II Conversion | A key marker for autophagosome formation. promega.jp | Potentially decreased, reflecting impaired autophagosome formation. |
Structure Activity Relationship Sar Studies of Stauprimide and Analogs
Comparative Analysis with Staurosporine (B1682477) Derivatives
Stauprimide belongs to the staurosporine family of indolocarbazoles, which are known for their potent, albeit often non-selective, inhibition of a wide range of kinases. wikipedia.orgnsf.gov Staurosporine itself is a powerful but broad-spectrum kinase inhibitor. nsf.govnih.gov SAR studies on staurosporine and its derivatives have traditionally focused on modifying the indolocarbazole core to enhance selectivity and potency. nsf.govnih.gov
In contrast to many staurosporine analogs that are designed as kinase inhibitors, stauprimide's primary recognized activity is the promotion of embryonic stem cell (ESC) differentiation by a mechanism independent of broad-spectrum kinase inhibition. medchemexpress.com While early research explored its potential as a protein kinase C inhibitor, its more profound effect is on the NME2 (PuF) transcription factor, leading to the downregulation of c-Myc expression. wikipedia.orgcellgs.com This distinguishes it from many of its relatives, such as Midostaurin, which have been developed as multi-targeted kinase inhibitors for cancer therapy. nsf.gov
The key structural difference between stauprimide and staurosporine lies in the modification of the sugar moiety. This alteration is critical in shifting its primary biological target away from the ATP-binding pocket of kinases, a common target for staurosporine and its direct analogs. nsf.govnih.gov
Identification of Key Structural Motifs for Target Binding and Biological Activity
The biological activity of stauprimide is intrinsically linked to its unique chemical structure. The indolocarbazole core is a crucial scaffold that provides the foundational structure for interaction with its biological targets. nsf.gov However, the modifications on this core are what define stauprimide's specific activity.
The most critical structural feature of stauprimide for its recognized biological activity is the modified sugar-like moiety. This part of the molecule is directly involved in the interaction with the NME2 protein. nih.gov This interaction inhibits the nuclear translocation of NME2, which in turn suppresses the transcription of the c-Myc gene, a key regulator of pluripotency in stem cells. cellgs.comnih.govstemcell.com
Affinity-based target identification methods have been instrumental in confirming NME2 as a direct target of stauprimide. nih.govresearchgate.net These studies often employ a biotinylated version of stauprimide to "fish out" its binding partners from cell lysates. nih.gov The success of these experiments underscores the importance of the specific three-dimensional conformation of stauprimide in facilitating this protein-protein interaction disruption.
Derivatization Strategies for Modulating Selectivity and Potency
To explore and optimize the biological activity of stauprimide, various derivatization strategies have been employed. These strategies aim to enhance its potency, selectivity, and other pharmacologically relevant properties.
Another important derivatization approach is the attachment of tags or linkers, such as biotin (B1667282), for use in target identification and validation studies. nih.gov The point of attachment for such tags must be carefully chosen to avoid disrupting the key interactions with the target protein. SAR analysis helps in identifying suitable positions for linker attachment. nih.gov
Recent research has also focused on creating stauprimide analogs with improved stability and solubility to enhance their potential as therapeutic agents. A blind SAR campaign has led to the development of a new lead compound with significantly increased in vivo stability and solubility. researchgate.net
| Analog/Derivative | Modification | Effect on Activity/Property | Reference |
| Biotinylated Stauprimide | Conjugation of a biotin tag via a PEG linker | Enables affinity-based pull-down assays to identify binding partners like NME2. | nih.gov |
| Stauprimide Analogs | Modifications at various positions | Aims to improve potency, selectivity, stability, and solubility. | researchgate.net |
Computational Approaches in Stauprimide SAR Investigations
Computational methods are increasingly being used to complement experimental SAR studies of stauprimide and its analogs. In silico approaches can provide valuable insights into the binding mode of stauprimide with its target and help in the rational design of new derivatives with improved properties. dntb.gov.ua
Molecular docking simulations can predict how stauprimide and its analogs fit into the binding pocket of NME2. These models can help to rationalize the observed SAR data and guide the synthesis of new compounds. For example, induced-fit docking has been used to understand the binding of small molecules to oncoproteins, a similar challenge to understanding stauprimide's interaction with NME2. researchgate.net
Furthermore, computational approaches are being utilized in broader drug repurposing screens to identify compounds with desired biological activities, such as inducing stem cell differentiation. nih.govbiorxiv.org These in silico methods can analyze large compound libraries and predict their potential effects based on gene expression signatures, potentially identifying novel scaffolds with stauprimide-like activity. nih.govbiorxiv.org
Methodological Approaches in Stauprimide Research
High-Throughput Screening Techniques for Compound Identification
Stauprimide was identified as a modulator of embryonic stem cell (ESC) fate through a high-content screening (HCS) approach. nih.govresearchgate.net HCS is a powerful methodology that allows for the automated testing of large libraries of chemical compounds for their effects on cellular processes. dndi.orgbmglabtech.com In the search for compounds that could influence ESC differentiation, a screen of approximately 20,000 small molecules was conducted, monitoring for the expression of the endodermal marker SOX17. researchgate.net This unbiased approach led to the discovery of Stauprimide as a molecule that could synergize with low concentrations of activin A to efficiently induce SOX17 expression in both mouse and human ESCs. researchgate.net
While the initial discovery of Stauprimide was related to stem cell differentiation, the broader family of staurosporine (B1682477) analogs, to which Stauprimide belongs, has been extensively studied in the context of kinase inhibition. nih.govpnas.org High-throughput screening (HTS) for kinase inhibitors often involves assays that measure the ability of a compound to compete with ATP for binding to the kinase's active site. nih.govmdpi.com These can be functional assays that detect substrate phosphorylation or competitive binding assays that directly measure the displacement of a known ligand. nih.govwiley.com Such HTS campaigns are crucial for identifying lead compounds for further development. mdpi.comnih.gov
The identification of Stauprimide underscores the power of phenotypic screening, where compounds are selected based on their ability to induce a desired cellular phenotype, in this case, differentiation. nih.gov This is in contrast to target-based screening, which seeks compounds that interact with a specific, predetermined molecular target.
Molecular Biology Techniques
Following its identification, a variety of molecular biology techniques have been employed to dissect the precise mechanism of action of Stauprimide.
Gene Expression Profiling (e.g., mRNA-seq, RT-qPCR)
Gene expression profiling has been a cornerstone of Stauprimide research, revealing its impact on the transcriptional landscape of treated cells. wikipedia.orgthermofisher.com Quantitative reverse transcription PCR (RT-qPCR) has been extensively used to demonstrate that Stauprimide treatment leads to a dose-dependent downregulation of MYC mRNA levels in various cancer cell lines. nih.govresearchgate.net For instance, in the RXF 393 renal cancer cell line, Stauprimide was shown to suppress MYC transcription with an EC50 of 610 ± 90 nM. pnas.orgresearchgate.net Furthermore, RT-qPCR was used to confirm that the knockdown of NME2 (the molecular target of Stauprimide) using siRNAs mimicked the effect of Stauprimide on MYC transcription, supporting the proposed mechanism of action. nih.govresearchgate.net
For a more global view of Stauprimide's effects, messenger RNA sequencing (mRNA-seq) was performed on RXF 393 cells treated with the compound. pnas.org This comprehensive analysis of the transcriptome revealed that at as early as 6 hours of treatment, MYC mRNA levels were significantly decreased. pnas.org Gene set enrichment analysis (GSEA) of the mRNA-seq data further confirmed a negative correlation between Stauprimide treatment and the expression of MYC target gene sets over time, indicating a selective suppression of the MYC transcriptional program. pnas.orgresearchgate.net
Western Blotting and Immunofluorescence for Protein Analysis
To confirm that the observed changes in mRNA levels translate to the protein level, Western blotting and immunofluorescence have been widely used. Western blot analysis has demonstrated a significant reduction in MYC protein levels in cancer cells following Stauprimide treatment. nih.govresearchgate.net For example, in RXF 393 cells, a 24-hour treatment with 5 µM Stauprimide resulted in a greater than 60% decrease in MYC protein. nih.govresearchgate.net
Crucially, these techniques have been instrumental in elucidating Stauprimide's mechanism of inhibiting the nuclear localization of its target protein, NME2. By performing cellular fractionation followed by Western blotting of the nuclear and cytosolic extracts, researchers have shown that Stauprimide treatment leads to a significant decrease in the amount of NME2 in the nucleus of cancer cells, such as the RXF 393 and CAKI-1 renal cancer lines. nih.govresearchgate.netmedchemexpress.com This effect was observed as early as 3 hours after treatment. pnas.orgresearchgate.net Interestingly, Stauprimide did not affect the total cellular levels of NME2 protein, only its subcellular distribution. pnas.org
Immunofluorescence staining has complemented the Western blot data by providing a visual confirmation of the reduction of MYC protein within the nucleus of Stauprimide-treated cells. nih.govresearchgate.net
Chromatin Immunoprecipitation (ChIP) Assays
To directly investigate the effect of Stauprimide on the interaction between the NME2 transcription factor and the MYC promoter, Chromatin Immunoprecipitation (ChIP) assays have been employed. nih.gov Research has shown that NME2 binds to the nuclease-hypersensitive element (NHEIII) in the promoter region of the MYC gene. researchgate.net The finding that Stauprimide inhibits the nuclear localization of NME2 strongly suggests that it would lead to a decreased occupancy of NME2 at the MYC promoter. researchgate.netnih.gov This disruption of the NME2-promoter interaction is a key step in the Stauprimide-mediated suppression of MYC transcription. nih.gov
Cellular Assays
The effects of Stauprimide on cellular phenotypes, particularly proliferation and viability, have been quantified using a variety of cellular assays.
Cell Proliferation and Viability Assays (e.g., EdU incorporation, IC50 determination)
The anti-proliferative effects of Stauprimide have been demonstrated across a range of cancer cell lines. A common method to assess cell proliferation is the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA during the S-phase of the cell cycle. baseclick.euinterchim.frsigmaaldrich.comnih.gov In a study on triple-negative breast cancer cells (MDA-MB-231), EdU incorporation assays showed that Stauprimide inhibited cell proliferation, leading to a G2/M cell cycle arrest. researchgate.net
The potency of Stauprimide's anti-proliferative activity is typically quantified by determining its half-maximal inhibitory concentration (IC50). mdpi.com This value represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. The IC50 of Stauprimide has been determined in numerous cancer cell lines. For example, in the RXF 393 renal cancer cell line, the IC50 for inhibition of cell proliferation was found to be 780 ± 160 nM, which correlates well with its IC50 for MYC transcription suppression. nih.govresearchgate.net The table below summarizes the reported IC50 and EC50 values for Stauprimide in various cell lines.
Table 1: Stauprimide Activity in Various Cell Lines
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a cornerstone technique used to investigate the effects of Stauprimide on cell cycle progression. thermofisher.com This method allows for the rapid analysis of individual cells within a population, providing quantitative data on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com
In research on Stauprimide, cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are treated with the compound. researchgate.netnih.gov Following treatment, the cells are harvested, fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA. thermofisher.com As cells progress through the cell cycle, their DNA content changes; cells in G2/M have double the DNA content of cells in G0/G1. thermofisher.com When analyzed by a flow cytometer, the fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in each phase. thermofisher.com
Studies utilizing this approach have demonstrated that Stauprimide inhibits the proliferation of MDA-MB-231 cells by inducing a cell cycle arrest at the G2/M phase. researchgate.netnih.govresearchgate.net This finding is often corroborated by other proliferation assays, such as EdU (5-ethynyl-2'-deoxyuridine) incorporation, which measures DNA synthesis during the S phase. researchgate.netnih.gov The analysis revealed that Stauprimide's antiproliferative effect is not typically associated with the induction of apoptosis. nih.govresearchgate.net
| Cell Line | Assay | Key Finding | Citation |
| MDA-MB-231 | Flow Cytometry | Arrested cell cycle in G2/M phase | researchgate.netnih.govresearchgate.net |
| MDA-MB-231 | EdU Incorporation | Inhibited cell proliferation | researchgate.netnih.gov |
| RXF 393 | Proliferation Assay | Almost completely inhibited cell proliferation | researchgate.netpnas.orgnih.gov |
Cell Migration and Invasion Assays
To investigate Stauprimide's potential to inhibit cancer metastasis, researchers employ in vitro cell migration and invasion assays. frontiersin.orgnih.gov These assays are critical for assessing a compound's ability to interfere with the cellular motility and tissue-invasive properties that characterize metastatic cancer cells. frontiersin.org
Commonly used methods include the wound healing (or scratch) assay and the transwell migration assay (or Boyden chamber assay) . frontiersin.orgnih.gov In a wound healing assay, a "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. The transwell assay uses a porous membrane to separate a chamber containing cancer cells from a lower well, which may contain chemoattractants. The number of cells that migrate through the pores to the lower side of the membrane is quantified as a measure of migratory capacity.
To assess invasion, the transwell membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. frontiersin.orgnih.gov This variation of the assay measures the ability of cells to not only migrate but also to degrade and move through a simulated basement membrane. frontiersin.org
Research has shown that Stauprimide decreases the migratory capability of triple-negative breast cancer cells (MDA-MB-231). researchgate.netnih.govresearchgate.net These in vitro findings are consistent with in vivo observations where Stauprimide treatment reduced metastasis in mouse models. nih.govresearchgate.net
| Assay Type | Purpose | Application in Stauprimide Research | Observed Effect | Citation |
| Migration Assay (e.g., Wound Healing, Transwell) | To measure the ability of cells to move. | Assessed on triple-negative breast cancer cells (MDA-MB-231). | Decreased migratory capability. | researchgate.netnih.govresearchgate.net |
| Invasion Assay (e.g., Matrigel-coated Transwell) | To measure the ability of cells to move through an extracellular matrix barrier. | Correlates with in vivo findings of reduced metastasis. | Reduced metastasis in lung and liver of mice. | nih.govresearchgate.net |
Differentiation Marker Analysis in Stem Cell Cultures
Stauprimide was initially identified for its ability to enhance the efficiency of directed differentiation in embryonic stem cells (ESCs). wikipedia.org Methodologies to confirm this function rely on the analysis of specific protein and gene markers that define pluripotency and differentiated lineages. nih.govnih.gov
The primary approach involves treating human or mouse ESCs with Stauprimide, often in combination with specific growth factors like activin A, to guide them toward a particular fate, such as definitive endoderm (DE). nih.govnih.govresearchgate.net Following the treatment protocol, cells are harvested for analysis.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of key marker genes. For DE differentiation, researchers analyze the upregulation of genes such as SOX17, FOXA2, and CXCR4, while simultaneously checking for the downregulation of pluripotency markers like OCT4. nih.govnih.gov
Immunofluorescence (or Immunocytochemistry) provides visual confirmation of protein expression and localization. Cells are stained with fluorescently labeled antibodies against specific marker proteins (e.g., SOX17). nih.gov Microscopic analysis reveals the presence and distribution of these proteins, confirming differentiation at a cellular level. nih.gov
Studies have successfully shown that priming human ESCs with Stauprimide followed by treatment with activin A leads to a significant upregulation of DE-specific markers, comparable to standard differentiation protocols but in a more chemically defined manner. nih.govnih.govstemcell.com
| Lineage | Marker Analyzed | Method of Analysis | Finding with Stauprimide | Citation |
| Definitive Endoderm (DE) | SOX17, FOXA2, CXCR4 | qRT-PCR, Immunofluorescence | Upregulation | nih.govnih.govstemcell.com |
| Visceral Endoderm (VE) | SOX7 | qRT-PCR | No significant change | nih.govnih.gov |
| Neuroectoderm | SOX1 | qRT-PCR | No significant change | nih.gov |
| Pluripotency | OCT4 | qRT-PCR | Downregulation | nih.gov |
Biophysical and Biochemical Methods for Target Interaction Analysis (e.g., Affinity-Based Methods)
Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action. For Stauprimide, affinity-based target identification methods were employed to discover its primary binding partner. nih.govnih.gov This approach typically involves immobilizing the small molecule (Stauprimide) on a solid support (like beads) to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified using techniques like mass spectrometry.
Through this methodology, the protein NME2 (NME/NM23 Nucleoside Diphosphate Kinase 2), also known as PUF, was identified as the direct biological target of Stauprimide. wikipedia.orgnih.govnih.gov
Once the target is identified, further biochemical and cell-based assays are used to validate the interaction and its functional consequences. These include:
Western Blotting: This technique is used to confirm that Stauprimide treatment leads to expected changes in downstream proteins. For instance, since NME2 is a transcription factor for MYC, researchers used Western blotting to show that Stauprimide treatment decreases the total protein levels of MYC in cancer cells like RXF 393. researchgate.netpnas.orgnih.gov
Immunofluorescent Staining: This microscopic technique is used to visualize the subcellular localization of proteins. It was critical in demonstrating Stauprimide's mechanism, showing that the compound inhibits the translocation of NME2 into the nucleus. pnas.orgnih.govtebubio.comnih.gov By keeping NME2 out of the nucleus, Stauprimide prevents it from activating MYC transcription. nih.govtebubio.com
siRNA Knockdown: To confirm that the effects of Stauprimide are indeed mediated by its target, researchers use small interfering RNA (siRNA) to specifically silence the NME2 gene. The resulting cellular phenotype, such as the suppression of MYC transcription, is then compared to the effect of the compound. nih.gov In cancer cells, knocking down NME2 mimicked the effect of Stauprimide treatment. nih.gov
| Method | Purpose | Key Finding for Stauprimide | Citation |
| Affinity-Based Target Identification | To identify the direct binding partner of Stauprimide. | Identified NME2 as the direct target. | nih.govnih.gov |
| Immunofluorescent Staining | To visualize the subcellular location of NME2 and MYC. | Showed that Stauprimide inhibits the nuclear localization of NME2 and decreases nuclear MYC levels. | pnas.orgnih.govtebubio.com |
| Western Blotting | To quantify MYC protein levels after treatment. | Confirmed that Stauprimide treatment reduces total MYC protein levels. | researchgate.netpnas.orgnih.gov |
| siRNA-mediated Knockdown | To mimic the effect of target inhibition. | NME2 knockdown suppressed MYC transcription to levels comparable to Stauprimide treatment. | nih.gov |
Preclinical In Vivo Model Implementation and Analysis
To evaluate the therapeutic potential of Stauprimide in a living organism, researchers utilize preclinical in vivo models, primarily mouse models of cancer. nih.govucl.ac.uk These models are indispensable for assessing a compound's efficacy, and pharmacokinetics. nih.govucl.ac.uk
The implementation involves establishing tumors in mice, typically those that are immunocompromised (e.g., NOD/SCID mice) to allow for the growth of human cancer cells (xenografts). pnas.org The primary models used in Stauprimide research include:
Subcutaneous Xenograft Models: Human cancer cell lines, such as the renal cancer lines RXF 393 and CAKI-1, are injected under the skin of mice. pnas.orgnih.gov Once tumors reach a specified size, the mice are treated with Stauprimide, often via oral gavage. pnas.org
Orthotopic Models: To better mimic the clinical disease, cancer cells are implanted into the corresponding organ of origin. nih.gov For Stauprimide, orthotopic models of triple-negative breast cancer using MDA-MB-231 cells have been employed. researchgate.netnih.govresearchgate.net
Syngeneic Models: These models use cancer cells that are genetically compatible with an immunocompetent mouse strain (e.g., 4T1 breast cancer cells in BALB/c mice). researchgate.net They are particularly useful for studying the interaction between the compound, the tumor, and the host immune system.
Analysis in these in vivo studies includes regular monitoring of tumor volume to assess growth inhibition. pnas.org At the end of the study, tumors and other organs (like lung and liver) are harvested for further analysis, such as immunohistochemistry (IHC) to stain for protein markers like MYC, confirming that the drug has the intended molecular effect within the tumor tissue. pnas.orgnih.gov Pharmacokinetic (PK) studies are also conducted to determine the compound's absorption, distribution, metabolism, and excretion, which showed that Stauprimide has favorable systemic exposure upon oral administration. pnas.orgnih.gov
Research has consistently shown that administration of Stauprimide inhibits tumor growth in rodent xenograft models of renal and breast cancer and can reduce metastasis. nih.govresearchgate.netpnas.orgnih.gov
| Model Type | Cell Line(s) Used | Key Analysis Performed | Major Finding | Citation |
| Subcutaneous Xenograft | RXF 393, CAKI-1 (Renal Cancer) | Tumor volume measurement, Immunohistochemistry for MYC | Inhibited tumor growth, reduced MYC protein levels in tumors. | pnas.orgnih.govmedchemexpress.com |
| Orthotopic Xenograft | MDA-MB-231 (Breast Cancer) | Tumor analysis, Metastasis assessment | Increased necrotic core of tumors, reduced lung and liver metastasis. | researchgate.netnih.govresearchgate.net |
| Syngeneic | 4T1 (Breast Cancer) | Tumor analysis, Metastasis assessment | Reduced lung and liver metastasis. | nih.govresearchgate.net |
Future Research Directions and Unresolved Questions
Elucidation of Remaining Unknown Mechanisms of Action
While the inhibition of NME2 nuclear localization and subsequent c-MYC downregulation is the most well-documented mechanism of stauprimide's action, it is likely not the complete picture. researchgate.netnih.gov The varying responses to stauprimide across different cancer cell lines, with EC50 values for MYC suppression ranging from 30 nM to 8 µM, suggest that its effects are influenced by the diverse signaling cascades, transcriptional programs, and epigenetic landscapes of different cells. researchgate.netnih.govpnas.org
In triple-negative breast cancer cells, for instance, stauprimide has been shown to modulate the ERK1/2, Akt, and p38 MAPK signaling pathways, in addition to downregulating MYC. researchgate.netnih.gov The intricate interplay between these pathways and the NME2/c-MYC axis is yet to be fully understood. Future investigations should aim to dissect these complex interactions to build a more comprehensive model of stauprimide's molecular activity. It is also important to note that while stauprimide is a derivative of the broad-spectrum kinase inhibitor staurosporine (B1682477), it does not act as one itself. researchgate.netwikipedia.org
Discovery of Novel Biological Targets Beyond NME2
Future research should employ advanced target identification techniques, such as chemical proteomics and thermal proteome profiling, to systematically screen for other proteins that interact with stauprimide. Identifying these novel targets will be crucial for a complete understanding of its pharmacological profile and for anticipating potential off-target effects.
Exploration of Stauprimide in Emerging Disease Models
The initial focus of stauprimide research was on its utility in directed differentiation of stem cells, a critical aspect of regenerative medicine. researchgate.netoup.com More recently, its potential as an anticancer agent has gained significant attention, particularly in models of triple-negative breast cancer and renal cancer. researchgate.netpnas.orgnih.gov In preclinical studies using orthotopic mouse models, stauprimide has been shown to increase the necrotic core of tumors and reduce metastasis. researchgate.netnih.gov
The exploration of stauprimide's efficacy should be expanded to a wider array of emerging disease models. Given its mechanism of downregulating c-MYC, an oncogene implicated in up to 75% of all human cancers, its potential therapeutic window is vast. researchgate.netpnas.org Investigating its effects in models of hematologic malignancies, where NME2 and c-MYC play significant roles, would be a logical next step. nih.gov Furthermore, its role in promoting differentiation could be explored in the context of developmental disorders or other diseases characterized by aberrant cell differentiation.
Development of Next-Generation Analogs with Enhanced Specificity or Potency
Stauprimide itself is a semi-synthetic analog of staurosporine, developed as part of an effort to improve selectivity. wikipedia.org This highlights the potential for further chemical modification to create next-generation analogs with even more desirable properties. The development of new analogs could aim to enhance specificity for NME2, thereby reducing the potential for off-target effects. Alternatively, modifications could be designed to increase potency, allowing for efficacy at lower concentrations.
Structure-activity relationship (SAR) studies, which were instrumental in the initial development of stauprimide, should be continued. wikipedia.org By systematically altering the chemical structure of stauprimide and assessing the impact on its biological activity, researchers can identify key functional groups and structural motifs that are critical for its interaction with NME2 and other potential targets. This knowledge can then be used to guide the rational design of more effective and specific compounds.
Integration with Other Therapeutic Modalities in Preclinical Studies
The future of cancer therapy is increasingly moving towards combination approaches to overcome drug resistance and enhance efficacy. Preclinical studies investigating the integration of stauprimide with other therapeutic modalities are a critical next step. Given that stauprimide can modulate key signaling pathways like Akt and MAPK, combining it with inhibitors of these pathways could lead to synergistic effects. researchgate.net
For example, combining stauprimide with existing chemotherapeutic agents or targeted therapies could allow for lower doses of each drug, potentially reducing toxicity while achieving a greater therapeutic effect. mdpi.com Investigating its use alongside immunotherapy is also a promising avenue, as c-MYC has been shown to be involved in immune evasion by cancer cells. pnas.org Preclinical studies in relevant animal models will be essential to evaluate the efficacy and safety of such combination therapies before they can be considered for clinical translation.
Q & A
Q. What is the primary mechanism of action of Stauprimide in modulating MYC transcription in embryonic stem cells (ESCs)?
Stauprimide binds to the transcription factor NME2, blocking its nuclear localization in ESCs. This inhibition disrupts MYC transcription, a critical regulator of pluripotency, thereby priming cells for differentiation. Methodologically, researchers can validate this mechanism using immunofluorescence to track NME2 subcellular localization or Western blotting to quantify MYC protein levels after treatment (e.g., 10 μM for 6 hours) .
Q. How should Stauprimide be prepared and administered in in vitro studies to ensure optimal activity?
Stauprimide is soluble in DMSO (≤15 mM) but has limited solubility in aqueous media. For cell-based assays, dissolve the compound in DMSO and dilute in culture medium to a final DMSO concentration ≤0.1% to avoid cytotoxicity. Dose-response experiments (e.g., 30 nM–8 μM) are recommended to determine cell-specific EC50 values. Stability is maintained at -20°C, with aliquots to prevent freeze-thaw degradation .
Q. What experimental controls are essential when investigating Stauprimide's effects on NME2 nuclear localization?
- Negative controls: Untreated cells or vehicle-only (DMSO) groups.
- Positive controls: Cells treated with known NME2 inhibitors or MYC modulators.
- Technical controls: Include antibodies for nuclear/cytoplasmic markers (e.g., Lamin B1 for nuclear integrity) and validate NME2 expression via qPCR/Western blot to rule out transcriptional/translational artifacts .
Advanced Research Questions
Q. How can researchers optimize Stauprimide treatment protocols to enhance differentiation efficiency across diverse stem cell lineages?
- Timing: Pre-treatment with Stauprimide (e.g., 48 hours) before cytokine induction aligns with MYC downregulation phases.
- Combinatorial approaches: Pair with lineage-specific growth factors (e.g., Activin A for endoderm differentiation).
- Dose titration: Test concentrations between 2–10 μM, as higher doses may induce off-target apoptosis .
Q. What strategies are recommended for reconciling contradictory data on Stauprimide's EC50 values across different cancer models?
- Cell-line variability: Account for intrinsic differences in MYC dependency (e.g., RXF 393 renal cancer vs. CAKI-1 cells).
- Assay conditions: Standardize metrics like treatment duration (6–24 hours) and readouts (e.g., RT-qPCR for MYC mRNA vs. proliferation assays).
- Data normalization: Use internal controls (e.g., housekeeping genes) and report EC50 ranges (30 nM–8 μM) with 95% confidence intervals .
Q. How does Stauprimide's pharmacokinetic profile influence its application in in vivo tumor models?
In murine xenograft models, oral administration at 50 mg/kg achieves sufficient bioavailability to inhibit tumor growth. Key considerations include:
- Monitoring: Measure plasma half-life and tumor MYC expression post-treatment.
- Toxicity: Track body weight and organ histology to assess off-target effects.
- Combination therapy: Test synergy with chemotherapeutics targeting MYC downstream pathways .
Methodological Considerations
Q. How should researchers address Stauprimide's low solubility in aqueous media for in vivo delivery?
- Use biocompatible solvents like PEG-300 or cyclodextrins.
- Validate solubility and stability in formulation buffers via HPLC.
- For IV administration, consider nano-encapsulation to enhance bioavailability .
Q. What statistical approaches are suitable for analyzing Stauprimide's dose-dependent effects on MYC inhibition?
- Non-linear regression: Fit dose-response curves using tools like GraphPad Prism.
- ANOVA with post-hoc tests: Compare multiple treatment groups (e.g., 0–10 μM).
- Power analysis: Ensure adequate sample size to detect ≥50% MYC reduction .
Data Presentation Guidelines
| Parameter | Example Values | Reference |
|---|---|---|
| EC50 (MYC inhibition) | 30 nM (leukemia) to 8 μM (pancreatic cancer) | |
| IC50 (proliferation) | 780 nM (RXF 393 cells) | |
| In vivo dosage | 50 mg/kg (oral, murine models) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
